molecular formula C11H10N2O6S B1419562 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid CAS No. 1219692-43-9

2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid

Cat. No. B1419562
M. Wt: 298.27 g/mol
InChI Key: DTOITDBQDACPAT-UHFFFAOYSA-N
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Description

This compound, also known as CMATT, is a chemical compound with a complex structure. It has a molecular formula of C11H10N2O6S and a molecular weight of 298.27 g/mol. It is related to Nitrilotriacetic acid (NTA), an aminopolycarboxylic acid with the formula N(CH2CO2H)3 . NTA is a colorless solid and its conjugate base nitrilotriacetate is used as a chelating agent for Ca2+, Co2+, Cu2+, and Fe3+ .

Scientific Research Applications

Synthesis and Complex Formation

The compound 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid, related to bis(carboxymethyl)amino compounds, plays a role in the synthesis and structure formation of complexes. For instance, 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was synthesized and used to form complexes with DyIII, showcasing its utility in the creation of coordination compounds with potential applications in various fields like catalysis, material science, and biochemistry (Khristolyubov et al., 2021).

Coordination Properties and Metal Complexes

Role in Metal Coordination

The coordination behavior of compounds structurally similar to 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid is well-documented. For instance, bis(3,5-dialkylpyrazol-1-yl)acetic acids displayed interesting coordination properties towards metal ions like Zn and Fe. These coordination compounds serve as models for the active sites of enzymes and non-heme iron oxidases, indicating the potential of such compounds in mimicking biological systems and understanding metalloenzyme functions (Beck et al., 2001).

Applications in Solar Cell Engineering

Molecular Engineering for Solar Cells

Compounds related to 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid have been utilized in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrated significant improvements in photoconversion efficiency. This highlights the potential of such compounds in the development of high-performance solar cells and photovoltaic devices (Kim et al., 2006).

Ligands for Radioimmunotherapy

Chelating Agents in Radioimmunotherapy

Novel ligands structurally related to 2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid have been investigated as potential chelating agents for radioisotopes used in radioimmunotherapy. These ligands demonstrated the ability to form stable complexes with isotopes such as 177Lu and 90Y, suggesting their potential utility in targeted cancer therapies (Chong et al., 2006).

properties

IUPAC Name

2-[5-[bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c12-2-7-6(1-8(14)15)5-20-11(7)13(3-9(16)17)4-10(18)19/h5H,1,3-4H2,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOITDBQDACPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)N(CC(=O)O)CC(=O)O)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Reactant of Route 2
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Reactant of Route 3
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Reactant of Route 4
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Reactant of Route 5
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid
Reactant of Route 6
2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid

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